5-(Difluoromethyl)pyrimidine-2,4(1h,3h)-dione
Overview
Description
5-(Difluoromethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound featuring a pyrimidine ring substituted with a difluoromethyl group at the 5-position and keto groups at the 2 and 4 positions
Mechanism of Action
Mode of Action
It is known that pyrimidinamines, which are structurally related, inhibit the electron transport in mitochondrial complex i .
Biochemical Pathways
Related compounds, such as pyrimidinamines, are known to disrupt the electron transport chain in mitochondria, affecting energy production within cells .
Result of Action
Related compounds, such as pyrimidinamines, are known to disrupt energy production within cells, which can lead to cell death .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)pyrimidine-2,4(1H,3H)-dione typically involves the introduction of the difluoromethyl group onto a pyrimidine scaffold. One common method involves the reaction of a suitable pyrimidine precursor with a difluoromethylating agent under controlled conditions. For instance, the reaction of 5-bromo-2,4-dioxopyrimidine with difluoromethyltrimethylsilane in the presence of a base such as cesium carbonate can yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. The use of automated reactors and real-time monitoring systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyrimidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
5-(Difluoromethyl)pyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antiviral, antibacterial, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer agent that also targets thymidylate synthase.
5-Bromopyrimidine-2,4-dione: A precursor in the synthesis of various pyrimidine derivatives.
5-Methylpyrimidine-2,4-dione: A compound with similar structural features but different reactivity and applications.
Uniqueness: 5-(Difluoromethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This modification enhances the compound’s stability, reactivity, and biological activity compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
5-(difluoromethyl)-1H-pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O2/c6-3(7)2-1-8-5(11)9-4(2)10/h1,3H,(H2,8,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLWWGLJYLDJDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291804 | |
Record name | 5-(difluoromethyl)pyrimidine-2,4(1h,3h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
670-19-9 | |
Record name | NSC78065 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(difluoromethyl)pyrimidine-2,4(1h,3h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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